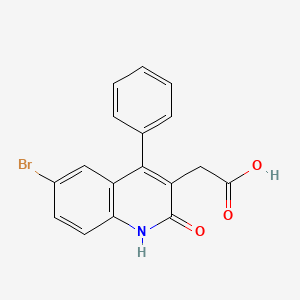

2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO3/c18-11-6-7-14-12(8-11)16(10-4-2-1-3-5-10)13(9-15(20)21)17(22)19-14/h1-8H,9H2,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKVDFRKLWQRDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901331245 | |

| Record name | 2-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

50.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658998 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

65418-09-9 | |

| Record name | 2-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-hydroxy-4-phenylquinoline followed by acylation to introduce the acetic acid moiety. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and acetic anhydride or acetyl chloride for acylation. The reactions are usually carried out under reflux conditions with appropriate solvents such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) under reflux conditions.

Major Products Formed

Oxidation: 2-(6-Bromo-2-oxo-4-phenylquinolin-3-yl)acetic acid.

Reduction: 2-(2-Hydroxy-4-phenylquinolin-3-yl)acetic acid.

Substitution: 2-(6-Azido-2-hydroxy-4-phenylquinolin-3-yl)acetic acid.

Scientific Research Applications

Medicinal Chemistry Applications

The primary applications of 2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid lie in its pharmacological properties:

The unique combination of functional groups in this compound contributes to its distinct biological activities compared to structurally similar compounds. The following table summarizes some related compounds and their characteristics:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 2-Hydroxyquinoline | Lacks bromine and phenyl groups | Less potent in biological applications |

| 4-Hydroxyquinoline | Different substitution pattern | Varies in biological activity |

| 2-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)acetic acid | Chlorine instead of bromine | May alter reactivity and biological properties |

The presence of the bromine atom enhances the compound's reactivity and potential therapeutic profiles compared to other derivatives.

Mechanistic Studies

Research into the interaction mechanisms of this compound has focused on its binding affinity for biological targets involved in DNA metabolism. Understanding these interactions could elucidate its mechanism of action and inform further drug design strategies aimed at enhancing efficacy and minimizing side effects.

Case Studies and Research Findings

Several studies have investigated the synthesis and biological evaluation of quinoline derivatives similar to this compound:

- Synthesis Techniques : The synthesis typically involves multi-step organic reactions, which allow for the modification of functional groups to optimize biological activity.

- Biological Evaluations : Various derivatives have been tested for their antimicrobial and anticancer activities, showing promising results that warrant further investigation into their pharmacological potential .

Mechanism of Action

The mechanism of action of 2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound :

- Core: Quinoline.

- Substituents :

- 6-Bromo (electron-withdrawing, enhances reactivity in cross-coupling reactions).

- 2-Hydroxy (hydrogen-bonding capability, impacts solubility).

- 4-Phenyl (hydrophobic moiety, may influence membrane permeability).

- 3-Acetic acid (enhances solubility, facilitates conjugation).

Similar Compounds :

2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid : Core: Furoquinoline (fused furan and quinoline rings). Substituents:

- 4-Methoxyphenyl (electron-donating group, alters electronic profile).

- No bromo or hydroxy groups.

(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic Acid : Core: 1,2-Dihydroquinoline (reduced quinoline ring). Substituents:

- 6-Chloro (smaller halogen, less steric hindrance than bromo).

- 2-Oxo (keto group, affects tautomerism and hydrogen bonding). Key Difference: The 1,2-dihydroquinoline structure may confer distinct redox properties.

2-(3-Bromo-4-methoxyphenyl)acetic Acid : Core: Phenyl (non-heterocyclic). Substituents:

- 3-Bromo, 4-methoxy (meta-substitution pattern vs. para in quinoline derivatives).

Physicochemical Properties

Biological Activity

2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid is a quinoline derivative notable for its unique structural features, including a bromine atom at the sixth position and a hydroxyl group at the second position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent.

The molecular formula of this compound is C18H14BrNO3, with a molecular weight of approximately 372.21 g/mol. The presence of functional groups such as the carboxylic acid contributes to its acidic properties and biological activity.

The compound's biological activity is primarily attributed to its interaction with specific enzymes, particularly topoisomerases, which are crucial for DNA replication. By inhibiting these enzymes, the compound may exhibit anticancer properties. Additionally, it has been suggested that similar compounds demonstrate antioxidant activity, indicating potential protective effects against oxidative stress .

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar quinoline derivatives:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 2-Hydroxyquinoline | Lacks bromine and phenyl groups | Less potent in biological applications |

| 4-Hydroxyquinoline | Different substitution pattern | Varies in biological activity |

| 2-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)acetic acid | Chlorine instead of bromine | May alter reactivity and biological properties |

The unique combination of functional groups in this compound enhances its reactivity and potential biological activity compared to structurally similar compounds .

Case Studies

Several case studies have illustrated the biological effects of quinoline derivatives:

- Study on HDAC Inhibitors : Research involving quinoline derivatives indicated that certain modifications can lead to selective inhibition of histone deacetylases (HDACs), which are implicated in various cancers. Compounds with similar frameworks exhibited IC50 values in the nanomolar range against cancer cell lines .

- Apoptosis Induction : A study revealed that quinoline derivatives activate apoptotic pathways through caspase activation, leading to increased DNA fragmentation in treated cancer cells . This suggests that this compound may similarly induce apoptosis via related mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid, and how can purity be ensured?

- Methodology :

- Synthesis : Start with a quinoline scaffold functionalized at the 4-position with a phenyl group. Introduce the bromine substituent at the 6-position via electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled acidic conditions (e.g., H₂SO₄ or FeBr₃ catalysis). The acetic acid moiety at the 3-position can be introduced via nucleophilic substitution or coupling reactions, such as a Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling, depending on precursor availability .

- Purification : Use recrystallization (solvent optimization via polarity gradients) or reverse-phase HPLC (C18 columns, acetonitrile/water mobile phase) to achieve >95% purity. Confirm purity via LC-MS and ¹H/¹³C NMR .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology :

- Spectroscopic Analysis : Perform ¹H NMR (500 MHz, DMSO-d₆) to confirm the presence of the hydroxy group (broad singlet at δ ~10-12 ppm) and aromatic protons. ¹³C NMR will resolve the carbonyl (C=O) signal at ~170-175 ppm. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (C₁₇H₁₂BrNO₃) .

- X-ray Crystallography : If single crystals are obtainable, crystallographic data will unambiguously confirm stereoelectronic features and intramolecular hydrogen bonding (e.g., between -OH and quinoline N) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the bromine substituent in catalytic or biological systems?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT, e.g., B3LYP/6-311+G(d,p)) to model the electronic effects of bromine substitution. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) : Simulate interactions with biomolecules (e.g., enzymes) to assess steric/electronic compatibility. Software like GROMACS or AMBER can model binding affinities and conformational stability .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Methodology :

- Dose-Response Assays : Conduct IC₅₀/EC₅₀ studies across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects. Pair with cytotoxicity assays (MTT or LDH release) to differentiate target-specific activity from general toxicity .

- Structural Analog Synthesis : Modify the phenyl or acetic acid moieties (e.g., fluorinated analogs from ) to isolate structure-activity relationships (SAR). Compare bioactivity trends to identify critical functional groups .

Q. What experimental design principles optimize reaction conditions for scale-up?

- Methodology :

- Factorial Design : Use a 2³ factorial design to test variables: temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) identifies optimal yield/purity trade-offs .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability in real time .

Data Analysis and Validation

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

- Methodology :

- Cross-Validation : Compare NMR/LC-MS data with structurally similar compounds (e.g., ’s 2-(5-Bromo-2-hydroxyphenyl)acetic acid). Use deuterated solvents with controlled pH to minimize signal splitting .

- Collaborative Reproducibility : Share raw spectral data via platforms like Zenodo or PubChem to enable peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.